molecular formula C5H9ClN4O B13475790 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride

2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B13475790
M. Wt: 176.60 g/mol
InChI Key: KPVZWNQBBSLMAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for the synthesis of 1,2,3-triazoles. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent .

Chemical Reactions Analysis

2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can mimic the structure of amide bonds, allowing it to interact with various enzymes and receptors in the body . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

2-amino-1-(3-methyltriazol-4-yl)ethanone;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-9-4(3-7-8-9)5(10)2-6;/h3H,2,6H2,1H3;1H

InChI Key

KPVZWNQBBSLMAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(=O)CN.Cl

Origin of Product

United States

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